molecular formula C14H8F4O2 B14873679 6-Fluoro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid

6-Fluoro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid

Cat. No.: B14873679
M. Wt: 284.20 g/mol
InChI Key: XRWZRLAEBMOGEQ-UHFFFAOYSA-N
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Description

6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid: is a fluorinated biphenyl derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a fluoro group at the 6th position and a trifluoromethyl group at the 4’ position on the biphenyl structure, along with a carboxylic acid functional group at the 2nd position. Its molecular formula is C14H9F3O2 and it has a molecular weight of 266.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes:

    Starting Materials: The reaction requires an aryl halide (such as 6-fluorobromobenzene) and a boronic acid derivative (such as 4’-(trifluoromethyl)phenylboronic acid).

    Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4) are commonly used.

    Base: A base such as potassium carbonate (K2CO3) is added to facilitate the reaction.

    Solvent: The reaction is typically carried out in a solvent like toluene or ethanol.

    Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid: can be compared with other similar compounds:

Conclusion

6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid: is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis. Additionally, its biological activities open up possibilities for therapeutic applications, particularly in the treatment of lipid disorders.

Properties

Molecular Formula

C14H8F4O2

Molecular Weight

284.20 g/mol

IUPAC Name

3-fluoro-2-[4-(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C14H8F4O2/c15-11-3-1-2-10(13(19)20)12(11)8-4-6-9(7-5-8)14(16,17)18/h1-7H,(H,19,20)

InChI Key

XRWZRLAEBMOGEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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